Evidence Dimension 1: hCDA Inhibitory Potency – 1,3-Diazepin-2-one Riboside vs. 2′-Deoxyzebularine (dZ)
The 1,3-diazepin-2-one riboside (derived from the parent scaffold 1,3-diazepan-2-one) demonstrates an approximately 116-fold greater inhibition constant against human cytidine deaminase (hCDA) compared to the widely used six-membered nucleobase inhibitor 2′-deoxyzebularine (dZ). Literature-reported Ki values are 25 nM for 1,3-diazepin-2-one riboside [1] versus 2.9 μM for dZ [1], yielding a Ki ratio (dZ / diazepinone) of 116. This difference is attributed to the unique seven-membered ring geometry enabling π–π stacking interactions with Phe137 in the hCDA active site that are geometrically inaccessible to six-membered analogues [1][2].
| Evidence Dimension | hCDA inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 25 nM (1,3-diazepin-2-one riboside) |
| Comparator Or Baseline | Ki = 2.9 μM (2′-deoxyzebularine, dZ) |
| Quantified Difference | ~116-fold superior potency (Ki ratio dZ/diazepinone = 116) |
| Conditions | Recombinant human cytidine deaminase (hCDA); kinetic assay with Lambert W global regression analysis; competitive inhibition model; published 2023 [1]; original 1980 synthesis and characterization [2] |
Why This Matters
A 116-fold potency advantage translates directly to substantially lower compound consumption in enzymatic assays, reduced off-target exposure in cellular models, and a structurally differentiated starting point for APOBEC3-family inhibitor design, making the procurement of the 1,3-diazepan-2-one scaffold essential for CDA/APOBEC-targeted programs.
- [1] Marek, M.; Poštová Slavětínská, L.; Krečmerová, M.; et al. Seven-Membered Ring Nucleobases as Inhibitors of Human Cytidine Deaminase and APOBEC3A. Org. Biomol. Chem. 2023, 21 (24), 5117–5128. DOI: 10.1039/d3ob00392b. View Source
- [2] Marquez, V. E.; Liu, P. S.; Kelley, J. A.; Driscoll, J. S.; McCormack, J. J. Synthesis of 1,3-Diazepin-2-one Nucleosides as Transition-State Inhibitors of Cytidine Deaminase. J. Med. Chem. 1980, 23 (7), 713–715. DOI: 10.1021/jm00181a001. View Source
